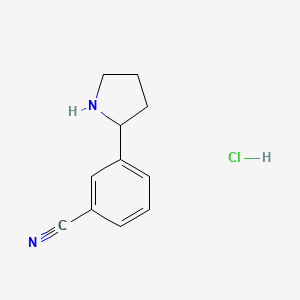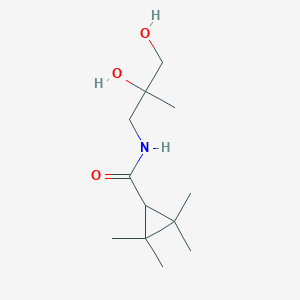
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, commonly known as DTMC, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. DTMC is a cyclopropane-based compound with a unique chemical structure that makes it a promising candidate for various research fields.
作用機序
DTMC exerts its effects by binding to the active site of certain enzymes, thereby modulating their activity. DTMC has been shown to inhibit the activity of phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterases, DTMC can increase the levels of cyclic nucleotides, which can then activate various signaling pathways in cells.
Biochemical and Physiological Effects:
DTMC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. DTMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. DTMC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using DTMC in lab experiments is its unique chemical structure, which allows it to modulate the activity of certain enzymes in a specific and selective manner. DTMC also has a relatively low toxicity profile, making it a safe candidate for various in vitro and in vivo experiments. However, one of the main limitations of using DTMC is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DTMC. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, and to determine its potential use in the treatment of various inflammatory and neoplastic diseases. Another potential direction is to investigate its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis and formulation of DTMC for use in various experimental settings.
合成法
DTMC can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-buten-2-ol with methylmagnesium bromide, followed by a reaction with cyclopropanecarbonyl chloride. The resulting product is then treated with hydroxylamine to form the final product, DTMC.
科学的研究の応用
DTMC has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. DTMC has been shown to modulate the activity of certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways. DTMC has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2)8(11(10,3)4)9(15)13-6-12(5,16)7-14/h8,14,16H,6-7H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJWTDLRWJBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCC(C)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)
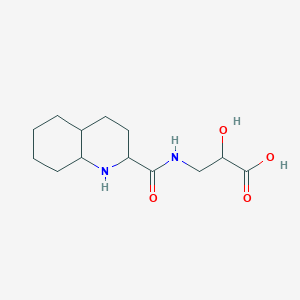
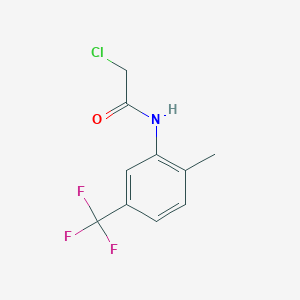



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)



![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
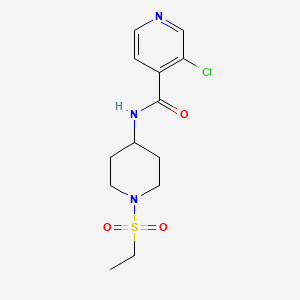
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
